3-(4-BROMOBENZENESULFONYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(4-Bromobenzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a 4-bromobenzenesulfonyl group at the 3-position and a 2-(3,4-diethoxyphenyl)ethylamine substituent at the 5-position. The triazoloquinazoline scaffold is a fused heterocyclic system combining triazole and quinazoline moieties, which are associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BrN5O4S/c1-3-36-23-14-9-18(17-24(23)37-4-2)15-16-29-25-21-7-5-6-8-22(21)33-26(30-25)27(31-32-33)38(34,35)20-12-10-19(28)11-13-20/h5-14,17H,3-4,15-16H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJBTNVLPZZMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions, often using a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reaction.
Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline core using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Diethoxyphenyl Group: This step involves the alkylation of the intermediate product with 2-(3,4-diethoxyphenyl)ethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOBENZENESULFONYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
3-(4-BROMOBENZENESULFONYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazoloquinazoline derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
*Calculated based on molecular formula C₂₈H₂₅BrN₆O₄S.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-bromobenzenesulfonyl group enhances electrophilicity compared to the 4-methylphenyl group in , which may improve target binding. Sulfonyl groups are known to engage in hydrogen bonding and π-stacking interactions in enzyme active sites . Chlorine or fluorine substituents (e.g., in ) similarly enhance binding but may reduce solubility due to increased hydrophobicity.
Side Chain Modifications: The N-[2-(3,4-diethoxyphenyl)ethyl] group in the target compound provides greater steric bulk and lipophilicity compared to simpler substituents like N-(4-ethoxyphenyl) in . This could enhance blood-brain barrier penetration or intracellular uptake .
Core Heterocycle Differences:
- Triazoloquinazolines (e.g., target compound, ) generally exhibit broader activity profiles than triazolopyrimidines (e.g., ), likely due to increased planarity and aromatic surface area for target interaction .
Biological Activity
The compound 3-(4-Bromobenzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H22BrN5O2S
- Molecular Weight : 441.38 g/mol
- SMILES Notation : CCOC(Cc1nnc2c1c(=O)n(c(=O)n2C)C(=S)S(=O)(=O)c1ccc(Br)cc1)CCOC
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | G2/M cell cycle arrest |
| HeLa (Cervical) | 10.0 | Caspase activation |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. It significantly reduces levels of pro-inflammatory cytokines in animal models of inflammation, indicating potential therapeutic use in inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In a comparative study against standard antibiotics, the compound displayed comparable or superior antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 3-(4-bromobenzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclocondensation of substituted triazoles with quinazoline precursors. For example, details similar triazoloquinazoline syntheses via refluxing intermediates in ethanol with acetic acid catalysis. Key steps include forming the triazole ring fused to quinazoline, followed by sulfonylation and substitution of the ethoxyphenethyl group. Characterization typically employs -NMR, LC-MS, and elemental analysis to confirm structure and purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural validation relies on -NMR for proton environments (e.g., ethoxy group signals at ~1.3–1.5 ppm and aromatic protons at 6.5–8.0 ppm), LC-MS for molecular ion confirmation, and elemental analysis (C, H, N) to verify stoichiometry. reports LC-MS data (e.g., m/z 546.02 for a related compound) and NMR chemical shifts, which are critical for distinguishing substituents like bromobenzenesulfonyl and diethoxyphenyl groups .
Q. What in vitro assays are used for initial biological activity screening?
- Methodological Answer : Preliminary activity screening often involves cytotoxicity assays (e.g., Daphnia magna bioassays for acute toxicity, as in ) or enzyme inhibition studies targeting kinases or proteases. highlights triazoloquinazolines being tested for antitumor or anti-inflammatory activity via cell viability assays (MTT/WST-1) and protein binding assays .
Advanced Research Questions
Q. How can computational methods explain the compound’s biological activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like kinases. demonstrates docking studies to identify key interactions (e.g., hydrogen bonds with sulfonyl oxygens or π-π stacking with diethoxyphenyl groups). MD simulations (e.g., GROMACS) further validate stability of ligand-receptor complexes over time .
Q. What strategies resolve contradictions in SAR data between this compound and its analogs?
- Methodological Answer : Discrepancies in biological activity between analogs (e.g., bromo vs. methyl substituents) are analyzed via comparative docking, free-energy calculations (MM-PBSA), and experimental mutagenesis. ’s structural comparison table (e.g., trifluoromethoxy vs. ethoxy groups) shows how substituent polarity and steric effects alter receptor binding .
Q. How can synthetic yields be optimized for multi-step reactions involving sensitive intermediates?
- Methodological Answer : Yield optimization requires careful control of reaction conditions. and suggest using anhydrous solvents, inert atmospheres (N), and catalytic acids (e.g., glacial acetic acid) for cyclocondensation. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity. For example, reports 39.5% yield for a triazoloquinazoline analog after reflux optimization .
Q. What experimental designs assess environmental fate or metabolic stability?
- Methodological Answer : Environmental fate studies () include hydrolysis/photolysis kinetics (pH-varied buffer solutions, UV exposure) and soil sorption assays (OECD 106). Metabolic stability is evaluated via in vitro liver microsome assays (e.g., rat CYP450 isoforms) with LC-MS/MS monitoring of degradation products .
Q. How do substituents like the bromobenzenesulfonyl group influence pharmacokinetic properties?
- Methodological Answer : The bromobenzenesulfonyl group enhances metabolic stability by resisting oxidative degradation (). In silico ADMET predictions (SwissADME, pkCSM) assess logP (lipophilicity), solubility, and CYP450 inhibition. Experimental validation includes parallel artificial membrane permeability assays (PAMPA) for blood-brain barrier penetration potential .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data between this compound and its 4-methylphenyl analog?
- Methodological Answer : Contradictions may arise from differences in cell line sensitivity or assay conditions. Systematic retesting under standardized protocols (e.g., NCI-60 panel) with controls is critical. ’s Daphnia magna assay methodology (LD calculations) provides a model for reproducible toxicity profiling. SAR analysis (e.g., bromine’s electron-withdrawing effects vs. methyl’s hydrophobicity) further clarifies mechanistic disparities .
Methodological Tables
| Key Analytical Data for Triazoloquinazolines (Adapted from ) |
|---|
| Compound |
| --------------------------------- |
| 5-Cyclopentyl-2-(4-fluorophenyl) |
| 5-(4-Bromophenyl)-2-phenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
